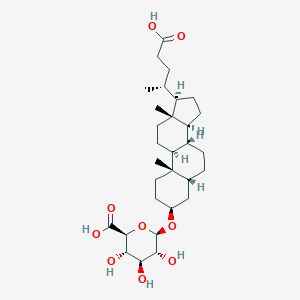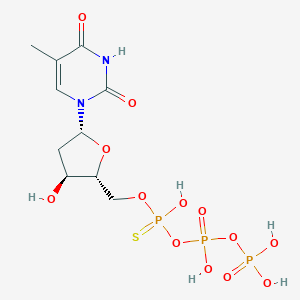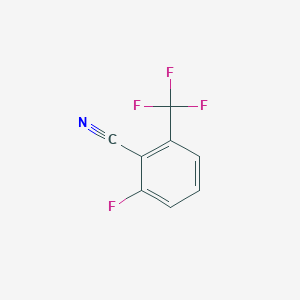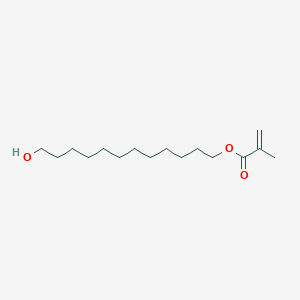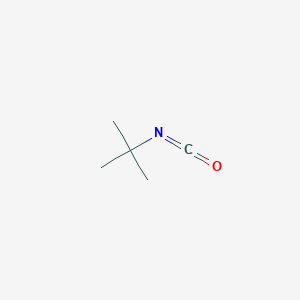![molecular formula C9H12ClNO3S B108128 N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide CAS No. 115256-17-2](/img/structure/B108128.png)
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide is a versatile chemical compound used in various scientific studies It is known for its unique structure, which includes a methanesulphonamide group attached to a phenoxyethyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide typically involves the reaction of 4-methanesulphonamidophenol with ethylene oxide, followed by chlorination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxide ion, which then reacts with ethylene oxide to form the corresponding ether. The final step involves the chlorination of the ether to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The methanesulphonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions to achieve the desired substitution
Major Products Formed
科学研究应用
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants .
作用机制
The mechanism of action of N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The methanesulphonamide group is particularly reactive, allowing the compound to interact with various biological targets, including proteins and nucleic acids .
相似化合物的比较
Similar Compounds
4-Methanesulphonamidophenol: Similar structure but lacks the ethylene chloride moiety.
2-(4-Methanesulphonamidophenoxy)ethanol: Similar structure but with a hydroxyl group instead of a chloride.
4-Methanesulphonamidobenzyl chloride: Similar structure but with a benzyl chloride moiety instead of an ethylene chloride.
Uniqueness
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide is unique due to its combination of a methanesulphonamide group and an ethylene chloride moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
N-[4-(2-chloroethoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-15(12,13)11-8-2-4-9(5-3-8)14-7-6-10/h2-5,11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWXJASBLYLBIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
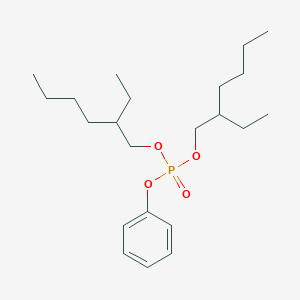
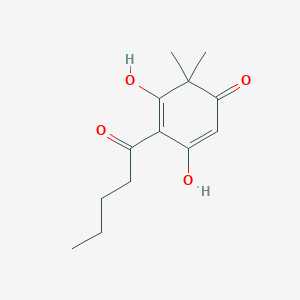

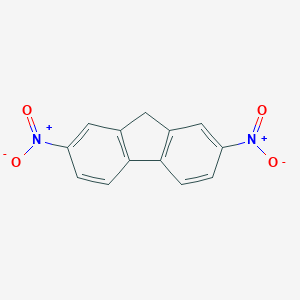
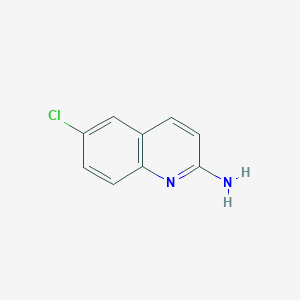
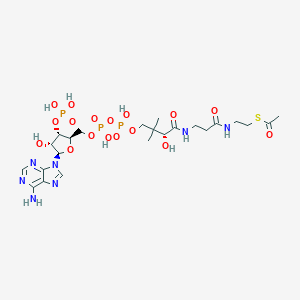
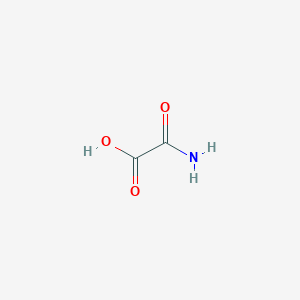
![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)
